
(2,4,5-Tris(octadecyloxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,5-Tris(octadecyloxy)phenyl)methanol is an organic compound characterized by the presence of three octadecyloxy groups attached to a phenyl ring, which is further connected to a methanol group. This compound is notable for its amphiphilic properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Tris(octadecyloxy)phenyl)methanol typically involves the alkylation of a phenol derivative with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 120°C) to ensure complete substitution. The resulting intermediate is then reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow reactors to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2,4,5-Tris(octadecyloxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The octadecyloxy groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like THF or ethanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of new alkyl or functional group-substituted phenylmethanol derivatives.
Scientific Research Applications
(2,4,5-Tris(octadecyloxy)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dendrimers.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of lipid nanoparticles for targeted delivery of therapeutic agents.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,4,5-Tris(octadecyloxy)phenyl)methanol is largely dependent on its amphiphilic properties. The compound can interact with both hydrophobic and hydrophilic environments, making it effective in stabilizing emulsions and forming micelles. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets and pathways involved include interactions with lipid membranes and potential modulation of membrane-associated proteins.
Comparison with Similar Compounds
Similar Compounds
(2,4,5-Tris(dodecyloxy)phenyl)methanol: Similar structure but with shorter alkyl chains.
(2,4,5-Tris(hexadecyloxy)phenyl)methanol: Similar structure with slightly shorter alkyl chains.
(2,4,5-Tris(octadecyloxy)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
(2,4,5-Tris(octadecyloxy)phenyl)methanol is unique due to its long octadecyloxy chains, which provide enhanced hydrophobic interactions compared to shorter alkyl chain analogs. This makes it particularly effective in applications requiring strong amphiphilic properties, such as in the formation of stable lipid nanoparticles and micelles .
Properties
Molecular Formula |
C61H116O4 |
|---|---|
Molecular Weight |
913.6 g/mol |
IUPAC Name |
(2,4,5-trioctadecoxyphenyl)methanol |
InChI |
InChI=1S/C61H116O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-63-59-56-61(65-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)60(55-58(59)57-62)64-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h55-56,62H,4-54,57H2,1-3H3 |
InChI Key |
OLXPNDHSNJFSNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1CO)OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


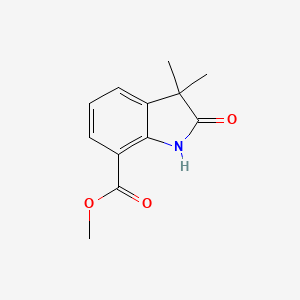

![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
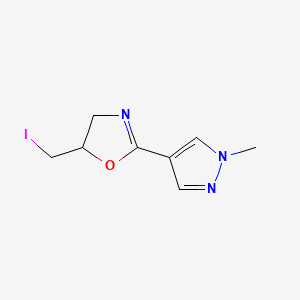
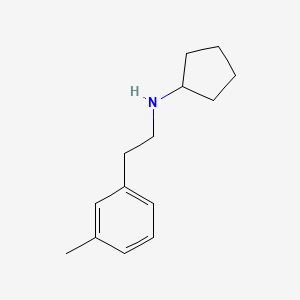
![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)
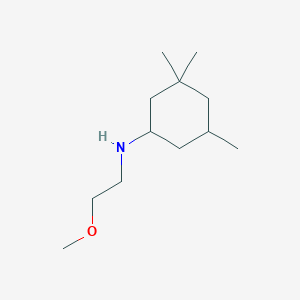
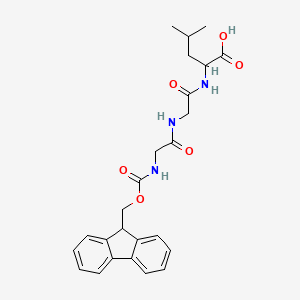

![3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B13644340.png)

![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B13644351.png)

![4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B13644358.png)
